molecular formula C21H17N3O3 B4917237 (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B4917237
M. Wt: 359.4 g/mol
InChI Key: ABQAHKKUPFCKQJ-DEDYPNTBSA-N
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Description

(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitrobenzaldehyde, acetophenone, and pyridine-3-carboxaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form (E)-3-(3-nitrophenyl)-2-phenylprop-2-en-1-one.

    Amidation Reaction: The resulting product is then subjected to an amidation reaction with pyridine-3-carboxaldehyde in the presence of a suitable catalyst such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond can be hydrogenated to form the corresponding saturated amide.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 3-amino-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide.

    Reduction: (E)-3-(3-aminophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

  • (E)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
  • (E)-3-(4-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
  • (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide

Uniqueness: (E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is unique due to the specific positioning of the nitro group and the pyridin-3-ylmethyl group

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(23-15-17-7-5-11-22-14-17)20(18-8-2-1-3-9-18)13-16-6-4-10-19(12-16)24(26)27/h1-14H,15H2,(H,23,25)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQAHKKUPFCKQJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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